

An In-depth Technical Guide to 1-(Pyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Pyrimidin-4-yl)ethanone

Cat. No.: B1297882

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **1-(Pyrimidin-4-yl)ethanone**, a heterocyclic ketone of interest to researchers in medicinal chemistry and drug development.

Core Compound Properties

1-(Pyrimidin-4-yl)ethanone, also known as 4-acetylpyrimidine, is a solid organic compound. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Source(s)
Molecular Weight	122.12 g/mol	[1]
Molecular Formula	C ₆ H ₆ N ₂ O	[2]
CAS Number	39870-05-8	[2]
IUPAC Name	1-(pyrimidin-4-yl)ethan-1-one	[1]
Canonical SMILES	CC(=O)C1=NC=NC=C1	N/A
InChI Key	UZKADDSSUUBRMKO- UHFFFAOYSA-N	
Physical Form	Solid	
Purity (Typical)	95%	
Storage Conditions	Sealed in dry, 2-8°C	

Synthesis and Experimental Protocols

The synthesis of **1-(Pyrimidin-4-yl)ethanone** can be achieved through various organic chemistry methodologies. A general procedure involves the reaction of pyrimidine with acetaldehyde.[\[3\]](#)

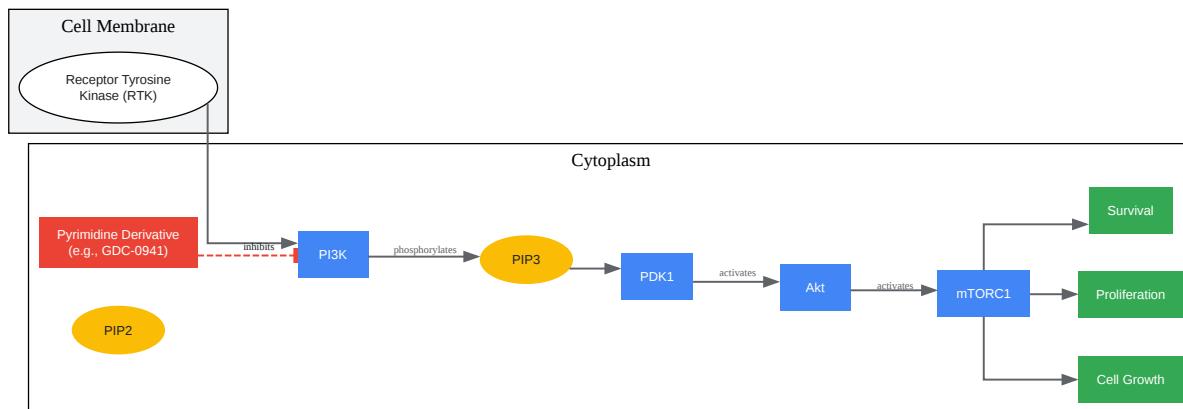
General Synthesis Protocol

A representative synthetic procedure is outlined below:

- Reaction Setup: Pyrimidine (1.0 eq) and acetaldehyde (6.15 eq) are dissolved in dichloromethane at 0°C with stirring.[\[3\]](#)
- Acid Addition: A solution of 3.4 M sulfuric acid (0.5 eq) is slowly added to the reaction mixture.[\[3\]](#)
- Initiation: The reaction solution is cooled to -5°C.[\[3\]](#)
- Work-up and Purification: Following the reaction, the mixture is subjected to a standard aqueous work-up. The organic layer is separated, dried, and concentrated under reduced

pressure. The crude product is then purified, typically using flash column chromatography, to yield the final product.

While the above provides a general outline, specific reaction conditions, such as temperature, reaction time, and purification solvents, may be optimized to improve yield and purity.

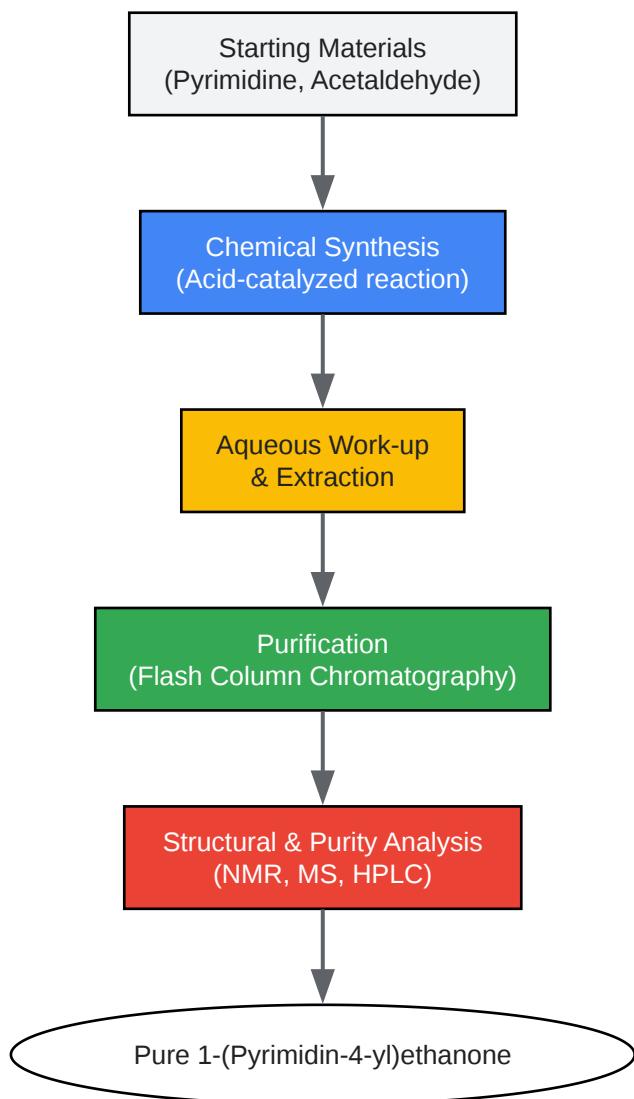

Potential Biological Activity and Signaling Pathways

The pyrimidine scaffold is a common motif in a wide array of biologically active compounds, and its derivatives are known to exhibit a range of pharmacological activities. Notably, pyrimidine-containing molecules have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Derivatives of pyrimidin-4-one have been synthesized and evaluated as antagonists for the angiotensin II receptor type 1 (AT1), indicating potential applications in cardiovascular disease.

While the specific biological targets of **1-(Pyrimidin-4-yl)ethanone** are not extensively documented, its structural class is of significant interest in the development of kinase inhibitors. For instance, various pyrimidine derivatives have been explored as inhibitors of pathways such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling cascades.^{[4][5]} The inhibition of these pathways is a key strategy in modern cancer therapy.

Below is a representative diagram of the PI3K/Akt/mTOR signaling pathway, illustrating a common target for pyrimidine-based inhibitors.



[Click to download full resolution via product page](#)

Caption: PI3K/Akt/mTOR signaling pathway with a potential point of inhibition by pyrimidine derivatives.

Experimental Workflow

The general workflow for the synthesis and characterization of **1-(Pyrimidin-4-yl)ethanone** is depicted in the following diagram. This process begins with the selection of starting materials and proceeds through synthesis, purification, and finally, structural and purity analysis.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and characterization of **1-(Pyrimidin-4-yl)ethanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(Pyrimidin-4-yl)ethanone | C₆H₆N₂O | CID 538060 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. Ethanone,1-(4-pyrimidinyl)- CAS#: 39870-05-8 [amp.chemicalbook.com]
- 4. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]
- 5. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Pyrimidin-4-yl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1297882#molecular-weight-of-1-pyrimidin-4-yl-ethanone\]](https://www.benchchem.com/product/b1297882#molecular-weight-of-1-pyrimidin-4-yl-ethanone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com